molecular formula C20H19BrN2O5S2 B296762 N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B296762
M. Wt: 511.4 g/mol
InChI Key: FFJAFWSFKOSHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized by Bayer AG in 1998 and has since undergone numerous clinical trials.

Mechanism of Action

N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 acts as a competitive inhibitor of RAF kinase, binding to the ATP-binding site and preventing the phosphorylation of downstream targets. This leads to the inhibition of the MAPK/ERK signaling pathway and ultimately, the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound 43-9006 has also been shown to have anti-angiogenic properties. It inhibits the activity of VEGFR-2, a receptor involved in the formation of new blood vessels, which is frequently upregulated in cancer cells. This leads to a reduction in tumor angiogenesis and ultimately, tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 is its specificity for RAF kinase. This allows for targeted inhibition of the MAPK/ERK signaling pathway, without affecting other pathways that may be important for normal cellular function. However, one limitation is its potential toxicity, particularly at higher doses. This may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 in cancer therapy. One area of focus is the development of combination therapies, where this compound 43-9006 is used in conjunction with other drugs to enhance its efficacy. Another area of focus is the development of new inhibitors that target other kinases involved in cancer progression, which may be more effective in certain types of cancer. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with immunotherapy, which may enhance the body's natural immune response to cancer cells.

Synthesis Methods

The synthesis of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 involves several steps, including the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to form the final product.

Scientific Research Applications

N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases involved in cancer progression, including RAF kinase, which plays a key role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.

Properties

Molecular Formula

C20H19BrN2O5S2

Molecular Weight

511.4 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H19BrN2O5S2/c1-14-13-19(11-12-20(14)28-2)30(26,27)23-17-7-9-18(10-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-13,22-23H,1-2H3

InChI Key

FFJAFWSFKOSHNK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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